

Thermochemical properties of 2,4-Dichloro-6-methylpyrimidine-5-carbonitrile

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Compound of Interest

Compound Name: 2,4-Dichloro-6-methylpyrimidine-5-carbonitrile

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An In-depth Technical Guide to the Thermochemical Properties of **2,4-Dichloro-6-methylpyrimidine-5-carbonitrile**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-methylpyrimidine-5-carbonitrile is a substituted pyrimidine, a class of heterocyclic compounds of immense interest in medicinal chemistry and materials science. Pyrimidine derivatives are core structures in numerous pharmaceuticals, including antiviral and anticancer agents. The specific functionalization of this molecule—with two reactive chloro groups, a methyl group, and a carbonitrile moiety—makes it a versatile precursor for the synthesis of more complex molecular architectures.

A thorough understanding of the thermochemical properties of such a key intermediate is paramount for its safe handling, process scale-up, and for the optimization of reaction pathways. Thermochemical data, such as the enthalpy of formation, heat capacity, and Gibbs free energy, provide a quantitative measure of the compound's stability and the energy changes associated with its reactions. This information is critical for predicting reaction spontaneity, calculating reaction enthalpies, and ensuring thermal safety in chemical manufacturing processes.

While specific experimental thermochemical data for **2,4-Dichloro-6-methylpyrimidine-5-carbonitrile** is not extensively available in peer-reviewed literature, this guide will serve as a comprehensive roadmap for its determination. We will outline a robust, integrated approach combining experimental calorimetric techniques with computational quantum chemistry, drawing upon established methodologies for similar halogenated heterocyclic compounds. This dual approach ensures a self-validating system, where computational results can be benchmarked against experimental data, providing a high degree of confidence in the final thermochemical parameters.

Molecular and Structural Overview

To understand the thermochemical properties of **2,4-Dichloro-6-methylpyrimidine-5-carbonitrile**, we first consider its molecular structure and the properties of its core, 2,4-Dichloro-6-methylpyrimidine.

- Molecular Formula: $C_5H_4Cl_2N_2$
- Molecular Weight: 163.01 g/mol [1]
- Structure: The molecule consists of a pyrimidine ring, which is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3.[2] It is substituted with a methyl group at position 6 and two chlorine atoms at positions 2 and 4. The addition of a carbonitrile group at position 5 in the target molecule introduces further electronic and steric effects.

The presence of electronegative chlorine atoms and the π -deficient nature of the pyrimidine ring make the chloro-substituents susceptible to nucleophilic substitution, a key feature in its synthetic utility.[2][3]

Table 1: Known Physical Properties of the Related Compound 2,4-Dichloro-6-methylpyrimidine

Property	Value	Source
Melting Point	44-47 °C	[4][5]
Boiling Point	219 °C	[4]
Appearance	White to light yellow powder/crystals	[6][7]
Solubility	Soluble in chloroform, ether, ethyl acetate, toluene. Insoluble in water.	[7][8]

These properties provide a baseline for handling and purification of the starting materials required for the synthesis and subsequent thermochemical analysis of the title compound.

Experimental Determination of Thermochemical Properties

A rigorous experimental investigation is the cornerstone of accurate thermochemical characterization. The following protocols are adapted from established methods for halogenated organic compounds.[9][10][11]

Sample Synthesis and Purity Verification

The first and most critical step is to obtain a highly purified sample of **2,4-Dichloro-6-methylpyrimidine-5-carbonitrile**. A potential synthetic route could involve the chlorination and cyanation of a suitable pyrimidine precursor. The purity of the final product must be rigorously assessed, as impurities can significantly affect calorimetric measurements.

Step-by-Step Purity Verification Protocol:

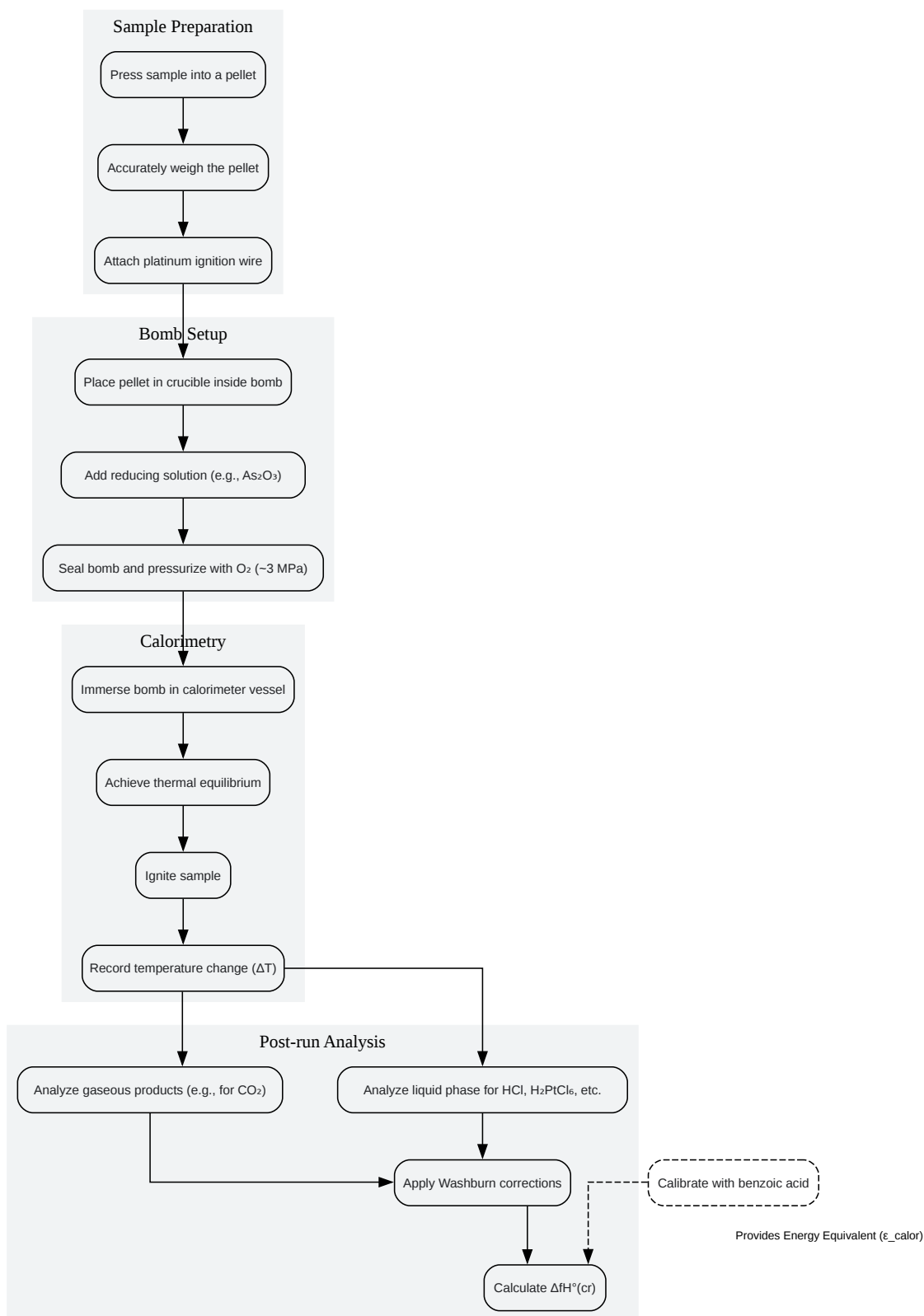
- Synthesis: Synthesize the target compound using an appropriate method, for instance, building upon known pyrimidine chemistry.[12][13]
- Purification: Purify the synthesized compound using techniques such as recrystallization or column chromatography.

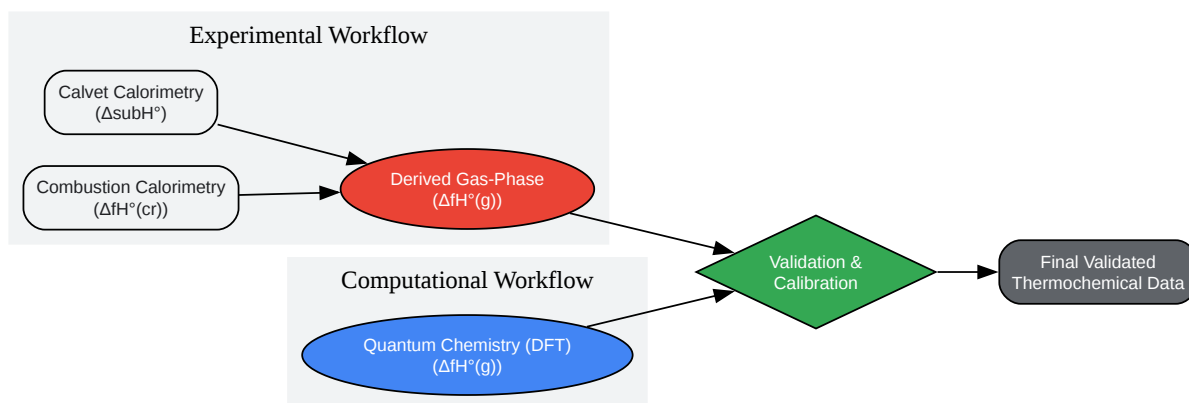
- **Structural Confirmation:** Confirm the molecular structure using Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C) and Mass Spectrometry (MS).
- **Purity Assessment:** Quantify the purity using Gas Chromatography (GC) with a mass selective detector (GC-MS) or High-Performance Liquid Chromatography (HPLC). A purity of >99.5% is desirable for accurate calorimetric measurements.
- **Water Content Analysis:** Determine the water content using Karl Fischer titration, as water can introduce significant errors in combustion calorimetry.

Enthalpy of Formation via Combustion Calorimetry

The standard molar enthalpy of formation in the crystalline state, $\Delta_f H^\circ(\text{cr})$, is a fundamental thermochemical property. For chlorinated and nitrogen-containing compounds, rotating-bomb combustion calorimetry is the preferred method to ensure complete combustion and to dissolve the acidic combustion products in a reducing solution, leading to a well-defined final state.

Experimental Workflow: Rotating-Bomb Combustion Calorimetry





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Caption: Integration of experimental and computational workflows for data validation.

Data Synthesis and Application

The outcome of this integrated approach is a set of validated thermochemical data for **2,4-Dichloro-6-methylpyrimidine-5-carbonitrile**.

Table 2: Target Thermochemical Properties and Their Significance

Property	Symbol	Significance
Standard Enthalpy of Formation (crystal)	$\Delta_f H^\circ(\text{cr})$	Baseline for solid-state stability and energy calculations.
Standard Enthalpy of Sublimation	$\Delta_{\text{sub}} H^\circ$	Relates solid-state and gas-phase energetics; important for purification and vapor pressure estimation.
Standard Enthalpy of Formation (gas)	$\Delta_f H^\circ(\text{g})$	Essential for gas-phase reaction modeling and comparison with computational results.
Standard Gibbs Free Energy of Formation	$\Delta_f G^\circ$	Indicates thermodynamic stability and spontaneity of formation.
Standard Entropy	S°	Measures the degree of disorder; used in calculating $\Delta_f G^\circ$.
Heat Capacity	C_p	Crucial for process safety calculations, predicting temperature changes during reactions (ΔT_{ad}), and reactor design.

This data is invaluable for:

- Drug Development Professionals: Understanding the stability of the molecule under different conditions.
- Process Chemists and Chemical Engineers: Designing safe and efficient large-scale synthesis, predicting heat flow in reactors, and performing hazard analysis.
- Computational Chemists: Providing a reliable experimental benchmark for refining and validating theoretical models for this class of compounds.

Conclusion

While the thermochemical properties of **2,4-Dichloro-6-methylpyrimidine-5-carbonitrile** have not been explicitly documented, this guide provides a clear and authoritative framework for their determination. By systematically applying the experimental techniques of rotating-bomb combustion calorimetry and Calvet microcalorimetry, coupled with robust quantum chemical calculations, researchers can obtain a complete and validated set of thermochemical data. This knowledge is fundamental to unlocking the full potential of this versatile chemical building block in a safe and controlled manner, thereby accelerating research and development in the pharmaceutical and chemical industries.

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